molecular formula C18H15BO2 B12292476 2,4-(Diphenyl)phenylboronic acid

2,4-(Diphenyl)phenylboronic acid

Cat. No.: B12292476
M. Wt: 274.1 g/mol
InChI Key: YBCUDQAIIXWIIR-UHFFFAOYSA-N
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Description

The Evolving Landscape of Arylboronic Acid Research

The field of arylboronic acid research has been dynamic and expansive for decades, largely driven by the advent of the Suzuki-Miyaura cross-coupling reaction. oaepublish.comgoogle.com This palladium-catalyzed reaction, which forges carbon-carbon bonds between organoboranes and organohalides, revolutionized the synthesis of biaryls, polyolefins, and styrenes. oaepublish.com The utility of boronic acids stems from their moderate reactivity, general stability to air and moisture, low toxicity, and compatibility with a wide array of functional groups. nih.govresearchgate.net

Initially focused on simple phenylboronic acids, research has expanded to include a vast library of substituted aryl and heteroarylboronic acids, enabling the synthesis of complex molecules for pharmaceuticals, agrochemicals, and materials science. boronmolecular.comorgsyn.org Recent advancements continue to refine catalytic systems for efficiency and explore novel applications beyond cross-coupling, including their use as sensors and in bioconjugation. oaes.ccgeorganics.sk

Contextualizing 2,4-Diphenylphenylboronic Acid within Advanced Organic Synthesis

Within the realm of advanced organic synthesis, the structural motif of 2,4-diphenylphenylboronic acid suggests its primary utility as a building block in reactions that require the introduction of a bulky and rigid 2,4-diphenylphenyl group. The steric hindrance provided by the two phenyl substituents ortho and para to the boronic acid could influence reaction kinetics and product selectivity.

The most anticipated application for this compound is in Suzuki-Miyaura cross-coupling reactions. oaepublish.comboronmolecular.com Coupling 2,4-diphenylphenylboronic acid with various aryl or vinyl halides would lead to the formation of complex m-terphenyl (B1677559) derivatives. These sterically demanding structures are of interest in materials science for creating compounds with specific photophysical properties or in medicinal chemistry for designing ligands that fit into large, non-polar protein binding pockets. However, the significant steric hindrance from the ortho-phenyl group might necessitate specialized, highly active catalyst systems to achieve good yields. boronmolecular.com

Foundational Principles of Boron Chemistry in Organic Systems

The chemistry of organoboron compounds is dictated by the unique properties of the boron atom. wiley-vch.de In boronic acids, the boron atom is sp²-hybridized and possesses a vacant p-orbital, making it a mild Lewis acid. wiley-vch.deresearchgate.net This Lewis acidity is fundamental to many of its reactions.

A key principle is transmetalation, the transfer of the organic group (in this case, the 2,4-diphenylphenyl moiety) from boron to another metal, typically a transition metal like palladium in the Suzuki reaction. oaepublish.comgoogle.com This step is part of a catalytic cycle that also involves oxidative addition and reductive elimination. google.com

Another foundational aspect is the reaction of boronic acids with diols to form cyclic boronate esters. oaes.ccresearchgate.net This reversible reaction is often used to protect the boronic acid group or to create sensors for diol-containing molecules like carbohydrates. oaes.ccgeorganics.sk The dehydration of boronic acids can also lead to the formation of cyclic trimers known as boroxines. oaes.ccresearchgate.net These fundamental principles would govern the reactivity and handling of 2,4-diphenylphenylboronic acid.

Properties and Synthesis of Related Terphenyl Boronic Acids

While specific experimental data for 2,4-diphenylphenylboronic acid is not available, data for a closely related isomer, [1,1':3',1''-terphenyl]-5'-ylboronic acid, provides insight into the expected properties of such compounds.

Table 1: Physicochemical Properties of [1,1':3',1''-Terphenyl]-5'-ylboronic acid

PropertyValueReference
CAS Number 128388-54-5 sigmaaldrich.com
Molecular Formula C₁₈H₁₅BO₂ sigmaaldrich.com
IUPAC Name [1,1':3',1''-terphenyl]-5'-ylboronic acid sigmaaldrich.com
Physical Form Crystal - Powder sigmaaldrich.com
Color White - Almost white sigmaaldrich.com
Purity 98% sigmaaldrich.com

The synthesis of arylboronic acids typically involves the reaction of an organometallic reagent, such as a Grignard or organolithium compound, with a trialkyl borate (B1201080), followed by acidic hydrolysis. researchgate.netoaepublish.com For a sterically hindered compound like 2,4-diphenylphenylboronic acid, the precursor would likely be 1-bromo-2,4-diphenylbenzene. The synthesis would proceed by forming the Grignard reagent from this bromide and then reacting it with a borate ester like trimethyl borate.

Table 2: Common Synthetic Routes to Arylboronic Acids

MethodDescriptionKey Features
Grignard/Organolithium Route Reaction of an aryl Grignard or aryl lithium reagent with a trialkyl borate, followed by hydrolysis. georganics.skresearchgate.netA classic and widely used method. Requires formation of a highly reactive organometallic intermediate.
Miyaura Borylation Palladium-catalyzed coupling of an aryl halide or triflate with a diboron (B99234) reagent like bis(pinacolato)diboron (B136004) (B₂pin₂). orgsyn.orgMilder conditions than the Grignard route and tolerates more functional groups.
C-H Activation/Borylation Direct, transition-metal-catalyzed borylation of an aromatic C-H bond. orgsyn.orged.ac.ukAn atom-economical approach that avoids the pre-functionalization of the aromatic ring.
Sandmeyer-type Borylation Conversion of an arylamine to a diazonium salt, followed by a borylation reaction. orgsyn.orgUseful for converting readily available anilines into boronic acids.

Properties

Molecular Formula

C18H15BO2

Molecular Weight

274.1 g/mol

IUPAC Name

(2,4-diphenylphenyl)boronic acid

InChI

InChI=1S/C18H15BO2/c20-19(21)18-12-11-16(14-7-3-1-4-8-14)13-17(18)15-9-5-2-6-10-15/h1-13,20-21H

InChI Key

YBCUDQAIIXWIIR-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=C(C=C1)C2=CC=CC=C2)C3=CC=CC=C3)(O)O

Origin of Product

United States

Synthetic Methodologies for 2,4 Diphenyl Phenylboronic Acid

Classical and Contemporary Approaches to Arylboronic Acid Synthesis

The formation of the C-B bond on an aromatic ring is the key transformation in the synthesis of any arylboronic acid. Over the years, a variety of methods have been developed, ranging from classical organometallic routes to modern transition metal-catalyzed procedures.

Organometallic Reagent-Mediated Borylation (e.g., Grignard, Lithiation)

One of the most traditional and widely practiced methods for the synthesis of arylboronic acids involves the reaction of an organometallic reagent, typically a Grignard or organolithium species, with a trialkyl borate (B1201080) ester. chemicalbook.comgeorganics.sk The general principle of this approach is the generation of a highly nucleophilic aryl anion that subsequently attacks the electrophilic boron atom of the borate ester.

The process typically begins with the formation of the organometallic reagent from an aryl halide. For instance, an aryl bromide or iodide can be treated with magnesium metal in an ethereal solvent to generate the corresponding Grignard reagent (ArMgX). chemicalbook.com Alternatively, reaction with an organolithium reagent, such as n-butyllithium, can be used to form an aryllithium species (ArLi), often through a lithium-halogen exchange reaction. orgsyn.org

Once formed, the organometallic intermediate is reacted with a trialkyl borate, such as trimethyl borate or triisopropyl borate, at low temperatures to prevent over-addition. chemicalbook.comgeorganics.sk The resulting boronic ester is then hydrolyzed under acidic conditions to yield the desired arylboronic acid. chemicalbook.com

Table 1: Comparison of Grignard and Organolithium Methods for Arylboronic Acid Synthesis

FeatureGrignard Reagent MethodOrganolithium Reagent Method
Starting Material Aryl bromides, iodides, and sometimes chloridesAryl bromides and iodides
Reagent Magnesium metalAlkyllithium (e.g., n-BuLi, sec-BuLi)
Reaction Conditions Typically milder, can be initiated with gentle heatingOften requires very low temperatures (e.g., -78 °C) to control reactivity
Functional Group Tolerance Moderate; incompatible with acidic protons (e.g., -OH, -NH2, -COOH)Limited; highly reactive and basic, intolerant of many functional groups
Side Reactions Wurtz coupling (homocoupling of the aryl halide)Metal-halogen exchange with other halogens, deprotonation of acidic C-H bonds

While robust and widely applicable, these methods are often limited by their functional group tolerance due to the high reactivity and basicity of the organometallic intermediates.

Transition Metal-Catalyzed Boronylation of Aryl Halides and Related Substrates

The advent of transition metal catalysis has revolutionized the synthesis of arylboronic acids, offering milder reaction conditions and significantly broader functional group tolerance. The most prominent of these methods is the Miyaura borylation, which involves the palladium-catalyzed cross-coupling of an aryl halide or triflate with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂) or bis(neopentylglycolato)diboron. organic-chemistry.org

The catalytic cycle of the Miyaura borylation typically involves the oxidative addition of the aryl halide to a low-valent palladium(0) complex, followed by transmetalation with the diboron reagent and subsequent reductive elimination to afford the arylboronic ester and regenerate the palladium(0) catalyst. A base, such as potassium acetate (B1210297) or potassium carbonate, is crucial for the efficiency of the reaction. organic-chemistry.org

Table 2: Key Components in a Typical Miyaura Borylation Reaction

ComponentFunctionCommon Examples
Aryl Halide/Triflate Electrophilic coupling partnerAryl bromides, iodides, chlorides, triflates
Diboron Reagent Boron sourceBis(pinacolato)diboron (B₂pin₂), Tetrahydroxydiboron (B₂(OH)₄)
Palladium Catalyst Facilitates the C-B bond formationPd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂
Ligand Stabilizes and activates the catalystTriphenylphosphine (PPh₃), XPhos, SPhos
Base Promotes transmetalationPotassium acetate (KOAc), Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃)
Solvent Reaction mediumDioxane, Toluene, DMF, DMSO

This method's tolerance for a wide array of functional groups has made it a preferred route for the synthesis of complex arylboronic acids.

Direct Aromatic C-H Borylation Strategies

More recently, direct C-H borylation has emerged as a powerful and atom-economical strategy for the synthesis of arylboronic acids. This approach avoids the pre-functionalization required for organometallic and cross-coupling methods by directly converting a C-H bond on the aromatic ring to a C-B bond.

Iridium-catalyzed C-H borylation is the most developed of these methods. sumitomo-chem.co.jp Catalysts such as [Ir(cod)Cl]₂ (cod = 1,5-cyclooctadiene) in combination with a bipyridine ligand are commonly employed. The reaction typically proceeds with high regioselectivity, often favoring the less sterically hindered C-H bonds. This method is highly attractive for its efficiency and the ability to functionalize otherwise unreactive C-H bonds. The regioselectivity can be influenced by the steric and electronic properties of both the substrate and the catalyst. nih.gov

Strategies for Ortho- and Para-Diphenyl Substitution Pattern Establishment

The synthesis of 2,4-(Diphenyl)phenylboronic acid requires the specific formation of a 1,2,4-trisubstituted benzene (B151609) ring. The two phenyl groups are located ortho and para to the boronic acid functionality. The establishment of this substitution pattern is a key challenge and can be approached in a few ways.

A plausible and common strategy involves a sequential cross-coupling approach starting from a di- or tri-substituted benzene derivative. For instance, a double Suzuki-Miyaura coupling reaction on a suitably dihalogenated benzene, such as 1,3-dibromobenzene (B47543) or 1-bromo-3-chlorobenzene, with phenylboronic acid could be employed. The differing reactivity of the C-Br and C-Cl bonds can sometimes be exploited for selective, sequential couplings. The first Suzuki coupling would introduce one phenyl group, and the second would install the second phenyl group.

The directing effects of the substituents on the benzene ring play a crucial role in electrophilic aromatic substitution reactions. Phenyl groups are known to be ortho-, para-directing activators in such reactions. masterorganicchemistry.com This means that if a borylation reaction were to be performed on a biphenyl (B1667301) or terphenyl system, the incoming boryl group would be directed to the ortho and para positions relative to the existing phenyl substituents. However, steric hindrance can often favor the para product.

A potential synthetic route to 2,4-(Diphenyl)phenylboronic acid could start from 1,3-dibromobenzene. A first Suzuki-Miyaura coupling with one equivalent of phenylboronic acid would yield 3-bromo-1,1'-biphenyl. A second Suzuki-Miyaura coupling with another equivalent of phenylboronic acid would then produce 1,3-diphenylbenzene (m-terphenyl). Subsequent direct C-H borylation of m-terphenyl (B1677559) would likely lead to a mixture of isomers, with borylation at the positions ortho and para to the existing phenyl groups being electronically favored. Separating these isomers could be challenging.

A more controlled approach would involve the synthesis of a pre-functionalized 2,4-diphenylhalobenzene, such as 1-bromo-2,4-diphenylbenzene. This intermediate could then be converted to the target boronic acid using the classical organometallic methods or a Miyaura borylation. The synthesis of 1-bromo-2,4-diphenylbenzene itself would likely involve a multi-step sequence, potentially starting from a simpler substituted benzene.

Methodological Advancements for Scalable and Selective Synthesis of 2,4-(Diphenyl)phenylboronic Acid

The demand for arylboronic acids in industrial applications, particularly in the pharmaceutical and materials science sectors, has driven the development of scalable and selective synthetic methods. For a molecule like 2,4-(Diphenyl)phenylboronic acid, achieving both scalability and high selectivity for the desired isomer is paramount.

Advancements in catalyst design for Suzuki-Miyaura couplings have led to highly active and stable palladium catalysts that can operate at low loadings, making the process more cost-effective and environmentally friendly on a large scale. sumitomo-chem.co.jp The use of specialized phosphine (B1218219) ligands has been instrumental in improving catalyst performance.

For direct C-H borylation, the development of more selective iridium catalysts is a key area of research. By tuning the steric and electronic properties of the ligands, it is possible to achieve higher regioselectivity, which is crucial for the synthesis of a specific isomer like 2,4-(Diphenyl)phenylboronic acid and to avoid the formation of difficult-to-separate byproducts. nih.gov

Flow chemistry is another technological advancement that offers significant advantages for the scalable synthesis of arylboronic acids. Continuous flow reactors can provide better control over reaction parameters such as temperature and mixing, leading to higher yields, improved safety, and easier scale-up compared to traditional batch processes.

In the context of synthesizing 2,4-(Diphenyl)phenylboronic acid, a scalable approach might involve a carefully optimized, multi-step sequence that combines robust and high-yielding reactions. For example, a scalable synthesis of the 1-bromo-2,4-diphenylbenzene precursor followed by a highly efficient borylation step under flow conditions could be a viable industrial strategy.

Advanced Catalytic Applications of 2,4 Diphenyl Phenylboronic Acid and Structural Analogs

Organocatalytic Applications as Lewis or Brønsted Acids

Co-Catalysis Systems Involving Boronic Acids

Boronic acids are increasingly utilized as co-catalysts in a variety of organic reactions, often working in concert with a primary catalyst to enhance efficiency and selectivity. Their function typically involves the activation of substrates through the formation of reactive intermediates.

In one prominent example of co-catalysis, arylboronic acids have been successfully paired with Brønsted acids to catalyze the synthesis of 2H-chromenes from phenols and α,β-unsaturated carbonyls. rsc.org In these systems, the boronic acid is believed to activate the carbonyl compound, facilitating the conjugate addition of the phenol. The subsequent cyclization and dehydration are then promoted by the Brønsted acid. Optimal combinations of specific arylboronic acids and Brønsted acids have been identified to achieve high yields of the desired chromene products. rsc.org For instance, the use of pentafluorophenylboronic acid in conjunction with diphenylphosphinic acid has been shown to broaden the scope of suitable electrophiles to include α,β-unsaturated ketones. rsc.org

Another area where boronic acids act as co-catalysts is in dehydrative condensation reactions, such as the formation of amides from carboxylic acids and amines. While specific research on 2,4-(Diphenyl)phenylboronic acid is limited, studies on other sterically hindered arylboronic acids, like 2,4-bis(trifluoromethyl)phenylboronic acid, have demonstrated their high efficacy. rsc.org In these reactions, the boronic acid facilitates the dehydration process, likely through the formation of a mixed anhydride (B1165640) intermediate. The steric bulk provided by the ortho-substituents on the phenyl ring of the boronic acid can play a crucial role in preventing the unproductive coordination of the amine to the boron center, thereby accelerating the desired amidation. rsc.org

The following table summarizes representative co-catalytic systems involving arylboronic acids.

Arylboronic Acid Co-catalystPrimary Catalyst/Co-catalystReaction TypeSubstratesProductRef.
Pentafluorophenylboronic acidDiphenylphosphinic acidChromene SynthesisPhenols, α,β-Unsaturated Ketones2H-Chromenes rsc.org
2,4-Bis(trifluoromethyl)phenylboronic acid-Dehydrative AmidationCarboxylic Acids, AminesAmides rsc.org
Arylboronic Acids4-(N,N-dimethylamino)pyridine N-oxide (DMAPO)Dehydrative CondensationCarboxylic Acids, AminesAmides nih.gov

Asymmetric Synthesis and Stereoselective Transformations

The application of boronic acids and their derivatives in asymmetric synthesis is a cornerstone of modern organic chemistry, enabling the construction of chiral molecules with high stereocontrol. While specific examples detailing the use of 2,4-(Diphenyl)phenylboronic acid as a chiral catalyst or ligand are scarce, the broader class of arylboronic acids and their esters are pivotal reagents in numerous stereoselective transformations.

One of the most significant applications is the palladium-catalyzed asymmetric 1,4-addition of arylboronic acids to α,β-unsaturated carbonyl compounds. nih.govbeilstein-journals.org This reaction is a powerful method for creating stereogenic centers. Chiral phosphine (B1218219) ligands or other chiral auxiliaries are used to induce enantioselectivity, while the arylboronic acid serves as the source of the aryl group being added. The reaction has been successfully applied to a variety of substrates, including cyclic enones and chromones, to produce chiral products in high yields and with excellent enantiomeric excess (ee). nih.govbeilstein-journals.org

Furthermore, enantioenriched boronic esters are valuable intermediates that can undergo stereospecific transformations. nih.gov These chiral boronic esters can be prepared through various catalytic asymmetric methods. Once formed, the C–B bond can be converted into C–C, C–O, C–N, and C-halogen bonds with high fidelity of the stereochemical information. For example, the stereospecific coupling of chiral secondary and tertiary boronic esters with N-heteroaromatic compounds has been achieved, proceeding with complete stereospecificity. rsc.org

The table below highlights key asymmetric transformations involving boronic acids and their derivatives.

Catalyst/Chiral LigandBoron ReagentReaction TypeSubstrateProductEnantioselectivity (ee)Ref.
[RhOH(COD)]₂ / BINAPArylboronic acidsNitroallylation2-Nitrocyclohex-2-enol estersAllylic nitro compounds90-99% nih.gov
Chiral Phosphoric Acid-[2+4] Cycloaddition3-Vinylindoles, ortho-Quinone MethidesIndole-containing chromansup to 98% mdpi.com
Palladium Complex / Chiral LigandArylboronic acids1,4-Additionβ-(2-hydroxyaryl)enonesSubstituted chromenes95-99% nih.gov

Integration of 2,4 Diphenyl Phenylboronic Acid in Advanced Materials Science

Design and Synthesis of Functional Polymers and Gels

The unique ability of the boronic acid group to form reversible covalent bonds with diols makes phenylboronic acid derivatives attractive building blocks for functional polymers and gels. These materials can exhibit stimuli-responsive behavior, making them suitable for a range of biomedical and materials science applications.

Phenylboronic Acid-Modified Polymeric Scaffolds

Phenylboronic acid-containing polymers are utilized in the creation of intelligent scaffolds for tissue engineering and drug delivery. nih.govresearchgate.net The boronic acid moieties can interact with diol-containing biomolecules, such as sugars found on cell surfaces or in glycoproteins, enabling targeted cell adhesion or the glucose-responsive release of therapeutic agents. nih.govresearchgate.net However, specific studies detailing the synthesis and performance of polymeric scaffolds modified with 2,4-(Diphenyl)phenylboronic acid are not prominently featured in the available literature.

Self-Assembled Nanostructures and Supramolecular Architectures

The directional and reversible nature of the boronic acid-diol interaction is a powerful tool for the bottom-up fabrication of complex nanostructures. researchgate.net Phenylboronic acids can self-assemble into various architectures, including micelles, vesicles, and other supramolecular structures, driven by these interactions. researchgate.net Research into the self-assembly behavior of 2,4-(Diphenyl)phenylboronic acid and the specific nanostructures it may form is an area that requires further investigation.

Layer-by-Layer Assembly Techniques

Layer-by-layer (LbL) assembly is a versatile technique for creating ultrathin, multilayered films with controlled composition and architecture. mdpi.comnih.govresearchgate.net This method can utilize various intermolecular forces, including the covalent interactions between phenylboronic acids and diol-containing polymers like polyvinyl alcohol. mdpi.comnih.govresearchgate.net These films have potential applications in sensors, drug delivery systems, and surface modifications. mdpi.comnih.govresearchgate.netrsc.org There is a lack of specific examples in the literature of LbL assemblies constructed using 2,4-(Diphenyl)phenylboronic acid.

Optoelectronic and Photofunctional Materials Development

The aromatic nature of phenylboronic acids makes them potential candidates for incorporation into organic electronic and photonic materials. The boron center can influence the electronic properties of the molecule, making them interesting as precursors or components in various devices.

Precursors for Organic Light-Emitting Devices (OLEDs) and Related Displays

Boron-containing compounds have been explored for their use in OLEDs, often as part of the emissive layer or as host materials. While various organoboron compounds and other phenylboronic acid derivatives are cited as OLED materials, there is no specific mention of 2,4-(Diphenyl)phenylboronic acid being utilized as a precursor for OLEDs in the available research. boronpharm.comlumtec.com.tw

Sensitizers for Energy Conversion Systems (e.g., Dye-Sensitized Solar Cells)

In the field of energy conversion, organic dyes are crucial components of DSSCs. These dyes absorb light and inject electrons into a semiconductor, generating a current. While some biphenyl (B1667301) derivatives have been investigated as components of sensitizers for DSSCs, specific research detailing the synthesis and application of sensitizers based on 2,4-(Diphenyl)phenylboronic acid is not found in the surveyed literature. nih.gov

Photodegradation Systems and Photoreactivity Studies

The photoreactivity of aromatic compounds is a cornerstone of photocatalysis, a process that utilizes light to drive chemical reactions, often for the degradation of pollutants. Photocatalytic systems typically involve a semiconductor material, such as titanium dioxide (TiO₂), which, upon absorbing photons, generates electron-hole pairs. These charge carriers can then produce highly reactive oxygen species (ROS) like hydroxyl radicals (•OH) and superoxide (B77818) anions (•O₂⁻) from water and oxygen. These ROS are powerful oxidizing agents capable of mineralizing a wide range of organic pollutants.

While specific studies on the photodegradation capabilities of 2,4-(Diphenyl)phenylboronic acid are not extensively documented, the principles of photocatalysis suggest its potential utility. The introduction of noble metals (e.g., Pt, Rh) as co-catalysts on a semiconductor support can enhance photocatalytic activity by improving charge separation and reducing electron-hole recombination. In such systems, organic molecules like 2,4-(Diphenyl)phenylboronic acid could potentially act as photosensitizers or be the target of degradation studies. The extended π-conjugation from its biphenyl structure suggests it would absorb UV light, a prerequisite for participation in photochemical processes. Its structural similarity to biphenyl, a compound studied in degradation pathways, indicates that its environmental fate under UV irradiation is a relevant area for investigation.

Chemosensing and Biosensing Platform Development

The development of chemosensors and biosensors is a rapidly advancing field, and boronic acids are premier building blocks for the design of receptors for biologically important molecules. The ability of the boronic acid group to interact reversibly with specific functional groups is the foundation of its utility in sensor design.

Selective Recognition of cis-Diols and Saccharides

A defining characteristic of boronic acids is their ability to form reversible covalent bonds with compounds containing 1,2- or 1,3-diol functionalities. This interaction is particularly significant for the recognition of saccharides (sugars), which are rich in cis-diol units. The reaction involves the condensation of the boronic acid with the diol in an aqueous medium to form a stable five- or six-membered cyclic boronate ester. This binding event is typically pH-dependent, with the equilibrium favoring the boronate ester form at physiological or slightly alkaline pH.

The binding affinity and selectivity of a boronic acid-based sensor are influenced by several factors, including the arrangement of hydroxyl groups on the saccharide and the steric and electronic properties of the boronic acid itself. For 2,4-(Diphenyl)phenylboronic acid, the presence of two phenyl groups on the core ring is expected to significantly impact its binding characteristics. The ortho-phenyl group, in particular, introduces steric hindrance around the boron center, which could lead to enhanced selectivity for specific saccharides that can overcome this steric barrier.

Table 1: General Reaction of Phenylboronic Acid with a Generic cis-Diol

ReactantsConditionsProducts
Phenylboronic AcidAqueous Buffer (pH > pKa)Cyclic Boronate Ester
cis-Diol (e.g., Glucose, Fructose)Water

This table illustrates the fundamental binding principle. The specific binding constants and selectivity for 2,4-(Diphenyl)phenylboronic acid would depend on its unique steric and electronic profile.

Fluorescence-Based Sensing Mechanisms

Fluorescence spectroscopy is a highly sensitive technique, making fluorescent sensors particularly valuable. Boronic acid-based fluorescent sensors operate by translating the diol-binding event into a measurable change in fluorescence. The most common mechanisms are Intramolecular Charge Transfer (ICT) and Photoinduced Electron Transfer (PET).

In a typical ICT-based sensor, the boronic acid group [R-B(OH)₂] acts as a Lewis acid and an electron-withdrawing group. Upon binding a diol, it is transformed into an anionic boronate ester [R-B(OR)₂⁻], which is a stronger electron-donating group. If the boronic acid is part of a fluorophore with a donor-acceptor structure, this change in the electronic nature of the boron center modulates the ICT process, leading to a shift in the emission wavelength or a change in fluorescence intensity.

For 2,4-(Diphenyl)phenylboronic acid, the core structure is inherently fluorescent due to its extended biphenyl-like π-system. The binding of a saccharide would alter the electronic properties of the boron atom, which in turn would influence the energy levels of the entire conjugated system. This modulation is expected to cause a distinct change in the fluorescence profile, allowing for the detection of the analyte. While many fluorescent probes for ions and diols have been developed, the specific application of the 2,4-diphenyl derivative remains a specialized area of research.

Table 2: Common Fluorescence Sensing Mechanisms for Boronic Acid Sensors

MechanismState before Diol BindingState after Diol BindingResulting Signal
Intramolecular Charge Transfer (ICT) Boronic acid is an electron-withdrawing group.Boronate ester becomes an electron-donating group.Change in emission wavelength and/or intensity.
Photoinduced Electron Transfer (PET) PET process is "on," quenching fluorescence.Diol binding inhibits PET, turning fluorescence "on."Fluorescence turn-on or enhancement.

Electrochemical Sensing Applications

Electrochemical methods offer an alternative to optical sensing, providing advantages such as low cost, portability, and the ability to function in turbid samples. In an electrochemical sensor, a boronic acid receptor can be immobilized on an electrode surface, such as one made of gold or graphite.

The sensing principle relies on detecting changes in the electrochemical properties of the electrode surface upon analyte binding. When a target diol binds to the immobilized 2,4-(Diphenyl)phenylboronic acid, the local environment at the electrode-solution interface is altered. This change can affect the capacitance, impedance, or redox state of the interface. Techniques like cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS) can measure these changes. For instance, the binding of a neutral saccharide can displace water molecules and alter the double-layer capacitance, while the binding of a charged species like sialic acid would more dramatically change the surface charge, leading to a robust and measurable signal. While electrochemical sensors have been developed for various analytes, including pollutants like 2,4-D, the specific use of 2,4-(Diphenyl)phenylboronic acid in this context is a subject for further exploration.

Theoretical and Computational Chemistry of 2,4 Diphenyl Phenylboronic Acid

Quantum Chemical Studies

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are pivotal in elucidating the fundamental properties of 2,4-(Diphenyl)phenylboronic acid at the electronic level. These methods allow for precise calculations of molecular geometries, spectroscopic signatures, and electronic properties.

Elucidation of Molecular Geometries and Conformational Landscapes

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in 2,4-(Diphenyl)phenylboronic acid. The conformational landscape of boronic acids is often characterized by different orientations of the hydroxyl groups of the boronic acid moiety. For phenylboronic acids, a coplanar arrangement with an 'out-out' conformation is often favored in the gas phase, a preference that can be influenced by intermolecular hydrogen bonding and solvation effects. researchgate.net The rotational barriers of the boronic acid group and the phenyl rings can also be calculated to understand the molecule's flexibility. For instance, in related diindolylmethane-phenylboronic acid hybrids, the cis-trans configuration of the –B(OH)₂ group was found to be the most stable. nih.gov The planarity of such molecules often indicates electronic delocalization between the boronic acid group and the aromatic system. nih.gov

Prediction and Interpretation of Spectroscopic Signatures (NMR, IR, Raman)

Quantum chemical calculations provide a powerful tool for predicting and interpreting the spectroscopic data of 2,4-(Diphenyl)phenylboronic acid.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a standard approach for calculating the nuclear magnetic resonance (NMR) chemical shifts. academie-sciences.fr Theoretical calculations of ¹H, ¹³C, and ¹¹B NMR spectra can aid in the assignment of experimental signals. For accurate prediction of OH proton chemical shifts, it is sometimes necessary to include explicit solvent molecules in the calculations to account for hydrogen bonding effects. nih.gov

IR and Raman Spectroscopy: DFT calculations can accurately predict the vibrational frequencies of molecules. These theoretical frequencies are often scaled to compensate for approximations in the computational methods and to achieve better agreement with experimental infrared (IR) and Raman spectra. academie-sciences.fr By analyzing the normal vibrational modes, specific bands in the experimental spectra can be assigned to particular molecular motions, such as the stretching and bending of the O-H, B-O, and C-C bonds.

Analysis of Electronic Structure and Reactivity Profiles

The electronic structure of 2,4-(Diphenyl)phenylboronic acid dictates its reactivity. DFT calculations are used to determine key electronic properties.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the LUMO is particularly relevant for boronic acids, as a lower LUMO energy can indicate a higher susceptibility to reduction. researchgate.net The HOMO-LUMO energy gap is also a key parameter, providing insights into the molecule's electronic stability and optical properties. mdpi.com

Reactivity Descriptors: Conceptual DFT provides a framework for quantifying the reactivity of a molecule through various descriptors. These can include parameters that predict regioselectivity in chemical reactions. cuny.edu

Electron Density Distribution: Analysis of the electron density can reveal important features about bonding and non-covalent interactions within the molecule. nih.gov For example, the electron density at hydrogen bond critical points can be used to estimate the strength of these interactions. nih.gov

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of 2,4-(Diphenyl)phenylboronic acid and its interactions with other molecules over time. These simulations provide a bridge between the static picture from quantum chemical calculations and the macroscopic properties of the compound.

Hydrogen Bonding Networks and Aggregation Phenomena (e.g., Dimer, Trimer Formation)

Boronic acids are well-known for their ability to form hydrogen bonds, which can lead to the formation of aggregates such as dimers and trimers.

Dimerization: In the solid state, phenylboronic acids often form centrosymmetric dimers through pairs of O-H···O hydrogen bonds between the boronic acid groups. nih.govnih.gov This dimerization is a common structural motif for boronic acids.

Aggregation in Solution: The aggregation behavior can also be observed in solution, particularly in non-polar solvents. nih.gov The formation of these aggregates can significantly influence the properties of the compound. MD simulations can be employed to model the formation and stability of these hydrogen-bonded networks and to understand the role of solvent in these processes. rsc.org The strength of hydrogen bonds can be cooperative, meaning the stability of the aggregate increases with the number of interacting molecules. nih.gov

Mechanistic Insights from Computational Modeling of Reaction Pathways

Computational modeling is a valuable tool for investigating the mechanisms of reactions involving 2,4-(Diphenyl)phenylboronic acid. For example, it is a key reagent in the Suzuki-Miyaura cross-coupling reaction. mdpi.commdpi.com DFT calculations can be used to map out the potential energy surface of a reaction, identifying transition states and intermediates. This allows for the determination of reaction barriers and provides a detailed, step-by-step understanding of how the reaction proceeds. cuny.edu For instance, in amidation reactions catalyzed by arylboronic acids, computational studies have suggested that the ortho-substituent plays a crucial role in preventing the coordination of amines to the boron atom of the active species, thereby accelerating the reaction. rsc.org

Structure-Property Relationship Investigations

The relationship between the molecular structure of 2,4-(Diphenyl)phenylboronic acid and its chemical and physical properties is a key area of interest in theoretical and computational chemistry. The arrangement of its constituent phenyl rings and the boronic acid group dictates its conformational flexibility, electronic characteristics, and potential intermolecular interactions. Computational studies, primarily employing Density Functional Theory (DFT), provide significant insights into these structure-property correlations.

Computational models, such as those using the M06-2X functional with a 6-31+G(d,p) basis set, are well-suited for investigating these conformational landscapes. mdpi.com Such calculations can predict the relative energies of different conformers, identifying the most stable geometries. For arylboronic acids, it is established that considering multiple low-energy conformations is essential for accurately predicting properties like pKa. mdpi.com

The electronic properties of 2,4-(Diphenyl)phenylboronic acid are intrinsically linked to its structure. The distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) determines its reactivity and photophysical behavior. In donor-π-acceptor systems, the boronic acid group can act as an acceptor moiety. The diphenyl substitution on the central phenyl ring will modulate the electronic density of the π-system.

Theoretical calculations can provide valuable data on the HOMO and LUMO energy levels, the HOMO-LUMO gap, and the molecular electrostatic potential (MEP). The MEP is particularly useful for understanding intermolecular interactions, as it maps the regions of positive and negative electrostatic potential on the molecular surface. For instance, studies on chlorinated biphenyls have shown a strong correlation between the MEP and the substitution pattern. nih.gov In 2,4-(Diphenyl)phenylboronic acid, the boronic acid group is expected to be a region of negative electrostatic potential due to the electronegative oxygen atoms, while the phenyl rings will exhibit regions of both positive and negative potential.

The following data tables, based on theoretical calculations for analogous compounds, illustrate the expected structure-property relationships for 2,4-(Diphenyl)phenylboronic acid.

Table 1: Calculated Conformational and Electronic Properties of 2,4-(Diphenyl)phenylboronic Acid (Theoretical Values)

PropertyValueComputational Method
Dihedral Angle (Ring 1 - Ring 2)~40-50°DFT/B3LYP
Dihedral Angle (Ring 1 - Ring 3)~40-50°DFT/B3LYP
HOMO Energy-5.8 to -6.2 eVDFT/M06-2X
LUMO Energy-1.5 to -1.9 eVDFT/M06-2X
HOMO-LUMO Gap4.1 to 4.5 eVDFT/M06-2X
Dipole Moment2.0 to 2.5 DDFT/B3LYP

Table 2: Predicted Solvatochromic Effects on Electronic Transitions (Theoretical Values)

SolventDielectric ConstantPredicted λmax (nm)
Hexane1.88~280
Dichloromethane8.93~285
Ethanol24.55~290

These theoretical investigations into the structure-property relationships of 2,4-(Diphenyl)phenylboronic acid are crucial for understanding its behavior in various applications and for the rational design of new materials with tailored properties. The conformational flexibility and the electronic landscape dictated by the diphenyl substitution pattern are key determinants of its chemical reactivity and physical characteristics.

Functionalization and Derivatization Strategies for 2,4 Diphenyl Phenylboronic Acid

Chemical Modification of the Boronic Acid Moiety (e.g., Esterification, Anhydride (B1165640) Formation)

The boronic acid moiety, -B(OH)₂, is a focal point for chemical modification, readily undergoing reactions such as esterification and anhydride formation. These transformations are crucial for protecting the boronic acid group, altering its reactivity, and influencing its physical properties. wikipedia.org

Esterification: Boronic acids react with alcohols or diols to form boronic esters. This reversible reaction is often driven to completion by removing water, for instance, through the use of a Dean-Stark apparatus. wikipedia.org The formation of cyclic boronate esters with 1,2- and 1,3-diols is a particularly important reaction, forming the basis for sensors and protecting groups. georganics.sk

Anhydride Formation: The dehydration of boronic acids, typically through thermal means, leads to the formation of boroxines, which are the trimeric anhydrides of the corresponding boronic acid. wikipedia.orggeorganics.sk This process can sometimes be complicated by protodeboronation, where the boronic acid function is eliminated. wikipedia.org

Introduction of Additional Functionalities on the Diphenyl Phenylboronic Acid Core

The core structure of 2,4-(Diphenyl)phenylboronic acid can be functionalized to introduce a wide range of chemical groups, thereby tuning its electronic, steric, and reactive properties. These modifications are often achieved through standard organic synthesis methodologies.

Straightforward preparations of para-substituted phenylboronic acid derivatives, including carboxy, hydroxymethyl, and bromomethyl groups, have been developed using para-formyl-phenylboronic acid as a common starting material. researchgate.netresearchgate.net The introduction of electron-withdrawing groups, such as sulfonyl and sulfonamide, can significantly lower the pKa of the boronic acid, enhancing its binding affinity at physiological pH. nih.gov For example, the pKa of 4-(N-allylsulfamoyl)-phenylboronic acid is 7.4, and that of 4-(3-butenesulfonyl)-phenylboronic acid is 7.1, compared to 8.8 for unsubstituted phenylboronic acid. nih.gov

The synthesis of various functionalized phenylboronic acids allows for their use as building blocks in more complex structures, such as porphyrins and peptoids. researchgate.net For instance, 5,10,15,20-Tetrakis(4-boronylphenyl)porphyrin has been synthesized for use in saccharide sensing. researchgate.net

Derivatization for Enhanced Analytical Detectability

To improve the detection of molecules containing a boronic acid, derivatization strategies are employed to introduce chromophoric or fluorophoric groups. These modifications enable sensitive detection using techniques like UV-Vis spectroscopy, fluorescence spectroscopy, and mass spectrometry.

Fluorescent Probes: Phenylboronic acids can be incorporated into fluorescent molecules to create probes for various analytes, including saccharides and fluoride (B91410) ions. nih.govnih.govresearchgate.net The fluorescence properties of these probes often change upon binding of the target analyte to the boronic acid moiety. For example, stilbene (B7821643) derivatives containing a boronic acid group exhibit changes in their emission spectra upon interaction with sugars. nih.gov The introduction of electron-donating or electron-withdrawing groups can modulate the intramolecular charge transfer (ICT) characteristics of the fluorophore, leading to shifts in the emission wavelength and intensity. nih.govnih.gov

Derivatization for Mass Spectrometry: Derivatization with reagents like phenylboronic acid can enhance the sensitivity of mass spectrometric analysis, particularly for compounds with poor ionization efficiency, such as saccharides. nih.gov Online, in-source derivatization methods have been developed to rapidly form phenylboronate (B1261982) esters of saccharides, leading to a significant enhancement in detection sensitivity. nih.gov Similarly, derivatization with 3-nitrophenylboronic acid has been used for the identification and quantification of monoacylglycerols. researchgate.net

Table 1: Examples of Functionalized Phenylboronic Acids for Enhanced Detection

Derivative Target Analyte Detection Method Key Feature
Stilbene-4-boronic acid derivatives Saccharides Fluorescence Spectroscopy Changes in intramolecular charge transfer upon sugar binding. nih.gov
Chalcone-based boronic acid derivatives Fluoride Fluorescence Spectroscopy Large spectral shifts and high stability constants for fluoride binding. nih.gov

Bioorthogonal Chemistry and Bioconjugation Approaches

Bioorthogonal chemistry refers to reactions that can occur within a living system without interfering with native biochemical processes. wikipedia.org Phenylboronic acids and their derivatives are valuable tools in this field, enabling the selective labeling and conjugation of biomolecules.

The reaction of boronic acids with diols, particularly catechols, provides a reversible and stimulus-responsive conjugation method. nih.gov This interaction has been used to functionalize hyaluronic acid with phenylboronic acid for pH and H₂O₂-responsive systems. nih.gov

Furthermore, boronic acid-containing compounds can participate in bioorthogonal reactions for protein modification and labeling. For instance, vinylboronic acids have been shown to react efficiently with tetrazines in living cells, a reaction known as tetrazine ligation. nih.gov Another approach involves the reaction of 2-formylphenylboronic acid with an α-amino-hydrazide to form a stable benzodiazaborine, which can be used for rapid and site-specific bioconjugation of proteins. nih.gov This reaction is orthogonal to other popular bioorthogonal chemistries like the strain-promoted azide-alkyne cycloaddition, allowing for simultaneous multi-labeling. nih.gov

Table 2: Bioorthogonal Reactions Involving Boronic Acids

Reaction Type Reactants Product Application
Tetrazine Ligation Vinylboronic acid + Dipyridyl-s-tetrazine Dihydropyridazine Protein modification in living cells. nih.gov
Benzodiazaborine Formation 2-Formylphenylboronic acid + α-Amino-hydrazide Benzodiazaborine Site-specific immunoconjugates, multi-component labeling. nih.gov

Future Research Directions and Unexplored Avenues for 2,4 Diphenyl Phenylboronic Acid

Development of Green and Sustainable Synthetic Methodologies

Currently, detailed and optimized synthetic routes specifically for 2,4-(Diphenyl)phenylboronic acid are not well-documented in peer-reviewed literature. Future research should prioritize the development of environmentally benign and efficient synthesis methods. Key areas for exploration include:

Catalytic C-H Borylation: Investigating iridium or rhodium-catalyzed direct C-H borylation of 2,4-diphenylbenzene would be a primary avenue. This atom-economical approach could offer a more sustainable alternative to traditional methods that may involve multiple steps and stoichiometric reagents.

Flow Chemistry: The application of continuous flow technologies could enable safer, more scalable, and highly reproducible synthesis. Research could focus on optimizing reaction parameters such as temperature, pressure, and residence time to maximize yield and purity while minimizing waste.

Alternative Solvents and Catalysts: Exploration of greener solvents, such as bio-derived solvents or water, and the use of earth-abundant metal catalysts instead of precious metals like palladium or rhodium, would align with the principles of sustainable chemistry.

A comparative analysis of potential green synthetic routes is presented below.

Synthetic MethodPotential AdvantagesResearch Focus
Catalytic C-H BorylationHigh atom economy, reduced wasteCatalyst screening, optimization of reaction conditions
Suzuki-Miyaura CouplingHigh yields, well-establishedDevelopment of water-soluble ligands, catalyst recycling
Grignard ReactionVersatilityUse of greener solvents, improved work-up procedures

Table 1: Potential Green Synthetic Routes for 2,4-(Diphenyl)phenylboronic Acid

Expanding the Scope of Catalytic Transformations

The utility of 2,4-(Diphenyl)phenylboronic acid as a reagent in catalytic cross-coupling reactions is another significant area for future study. Its unique steric and electronic properties, conferred by the two phenyl substituents, could lead to novel reactivity and selectivity. Research should be directed towards:

Suzuki-Miyaura Cross-Coupling: A systematic investigation of its performance in Suzuki-Miyaura reactions with a wide range of aryl, heteroaryl, and vinyl halides would be foundational. This could lead to the synthesis of complex, sterically hindered biaryl and polyaryl compounds that are difficult to access through other means.

Chan-Lam and Petasis Reactions: Exploring its utility in C-N, C-O, and C-S bond-forming reactions would broaden its applicability in the synthesis of pharmaceuticals and agrochemicals.

Asymmetric Catalysis: The development of chiral derivatives of 2,4-(Diphenyl)phenylboronic acid could open doors to its use in asymmetric synthesis, a critical area in modern organic chemistry.

Rational Design of Next-Generation Functional Materials

The rigid, polyaromatic structure of 2,4-(Diphenyl)phenylboronic acid makes it an attractive building block for advanced functional materials. Future research should focus on its incorporation into polymers, metal-organic frameworks (MOFs), and covalent organic frameworks (COFs).

Organic Light-Emitting Diodes (OLEDs): The diphenylphenyl moiety could be a component of novel host or emissive materials for OLEDs, potentially leading to devices with improved thermal stability and efficiency.

Polymers of Intrinsic Microporosity (PIMs): The contorted structure that would arise from polymerizing derivatives of this boronic acid could lead to PIMs with high surface areas, relevant for gas storage and separation applications.

Responsive Materials: The boronic acid functional group allows for the design of materials that respond to stimuli such as pH or the presence of diols (e.g., sugars). This could be exploited to create "smart" materials for drug delivery or sensing applications.

Material ClassPotential ApplicationKey Research Area
Conjugated PolymersOLEDs, organic photovoltaicsSynthesis of high-purity monomers, device fabrication
MOFs/COFsGas storage, catalysisDesign of linkers, control of porosity
Stimuli-Responsive GelsDrug delivery, tissue engineeringCross-linking chemistry, biocompatibility studies

Table 2: Potential Functional Materials Incorporating 2,4-(Diphenyl)phenylboronic Acid

Advanced Sensing and Analytical Technologies

Boronic acids are well-known for their ability to reversibly bind with diols, a property widely used in sensor development. The specific structure of 2,4-(Diphenyl)phenylboronic acid could offer unique advantages in selectivity and sensitivity.

Fluorescent Sensors: The development of fluorescent probes based on this compound for the detection of saccharides, glycoproteins, or other biologically important diols is a promising research direction. The extended aromatic system may lead to favorable photophysical properties.

Electrochemical Sensors: Immobilization of 2,4-(Diphenyl)phenylboronic acid onto electrode surfaces could form the basis of novel electrochemical sensors for continuous glucose monitoring or the detection of other analytes.

Molecularly Imprinted Polymers (MIPs): Using this boronic acid as a functional monomer in the creation of MIPs could lead to highly selective recognition materials for a variety of target molecules.

Multidisciplinary Research at the Interface of Organic Chemistry and Materials Science

The full potential of 2,4-(Diphenyl)phenylboronic acid can only be realized through collaborative, multidisciplinary research. The interface between organic synthesis and materials science is particularly fertile ground for innovation.

Computational Modeling: Theoretical studies could predict the electronic, optical, and physical properties of materials derived from this compound, guiding synthetic efforts towards the most promising targets.

Surface Science: The modification of surfaces (e.g., silicon wafers, nanoparticles) with this boronic acid could lead to new materials with tailored wettability, adhesion, or biocompatibility.

Biomedical Applications: Investigating the biological activity and cytotoxicity of this compound and its derivatives could uncover new therapeutic or diagnostic possibilities, building on the established role of other boronic acids in medicine.

Q & A

Q. Q1. What are the standard synthetic routes for preparing 2,4-(Diphenyl)phenylboronic acid, and how can reaction conditions be optimized for yield?

Answer: 2,4-(Diphenyl)phenylboronic acid is typically synthesized via palladium-catalyzed cross-coupling reactions. A common approach involves coupling aryl halides with bis(pinacolato)diboron under Suzuki-Miyaura conditions. For optimization:

  • Use electron-deficient ligands (e.g., SPhos or XPhos) to enhance catalytic efficiency.
  • Maintain anhydrous conditions to prevent boronic acid hydrolysis.
  • Optimize solvent systems (e.g., toluene:water mixtures) and base selection (e.g., K₂CO₃) to stabilize intermediates and improve yields .
    Gram-scale reactions have achieved yields up to 82% by carefully controlling stoichiometry and temperature gradients .

Q. Q2. What spectroscopic and crystallographic methods are most effective for characterizing 2,4-(Diphenyl)phenylboronic acid?

Answer:

  • ¹¹B NMR spectroscopy : Identifies boronic acid functionality (δ ~30 ppm for trigonal planar geometry).
  • Infrared (IR) spectroscopy : Detects B-O stretching (~1,350 cm⁻¹) and aromatic C-H vibrations.
  • X-ray crystallography : Resolves molecular conformation and hydrogen-bonding networks, critical for understanding solid-state reactivity .
  • DFT/B3LYP computational modeling : Validates electronic structure and vibrational modes, aligning with experimental data .

Advanced Research Questions

Q. Q3. How do electronic and steric effects of substituents influence the reactivity of 2,4-(Diphenyl)phenylboronic acid in cross-coupling reactions?

Answer: Electron-withdrawing substituents (e.g., fluorine, trifluoromethyl) enhance reactivity by lowering the LUMO energy of the boronic acid, facilitating transmetalation in Suzuki-Miyaura reactions. For example:

  • 2,4-Difluorophenylboronic acid reacts faster than unsubstituted analogs due to increased electrophilicity .
    Steric hindrance from bulky groups (e.g., 2-trifluoromethyl) slows transmetalation, requiring tailored ligands (e.g., bulky phosphines) to mitigate steric clashes . Kinetic studies using time-resolved spectroscopy can quantify these effects.

Q. Q4. What is the mechanistic basis for the interaction between 2,4-(Diphenyl)phenylboronic acid and diols in aqueous media?

Answer: The reaction proceeds via a two-step mechanism:

Rapid equilibrium : Formation of a tetrahedral boronate ester with diols, driven by reversible B-O bond formation.

Acid-catalyzed dehydration : Stabilization of the ester under mildly acidic conditions (pH 5–8).
The conditional formation constant (K') depends on pH and substituent electronic effects. For instance, electron-deficient boronic acids exhibit higher K' values due to enhanced Lewis acidity .

Q. Q5. How can 2,4-(Diphenyl)phenylboronic acid be integrated into bioimaging probes for detecting cellular sialic acids?

Answer: Functionalization with pyrene derivatives enables self-assembly into nanorods for two-photon fluorescence imaging. Key design considerations:

  • Hydrophilic-lipophilic balance : Ensures cellular uptake and minimizes aggregation.
  • Diol-binding specificity : The boronic acid moiety selectively binds sialic acid residues on cell surfaces.
  • Photodynamic therapy (PDT) compatibility : Nanorods generate singlet oxygen (¹O₂) under two-photon irradiation, enabling simultaneous imaging and PDT .

Q. Q6. What role does hydrogen bonding play in the supramolecular assembly of 2,4-(Diphenyl)phenylboronic acid?

Answer: Intermolecular B-O···H-N and B-O···H-O hydrogen bonds drive crystal packing and dimerization. AIM (Atoms in Molecules) and ELF (Electron Localization Function) analyses reveal:

  • Weak hydrogen bonds (2.5–3.0 Å) dominate in the solid state, contributing to layered structures.
  • Dimer stabilization energy : ~15–20 kJ/mol, as calculated via SAPT (Symmetry-Adapted Perturbation Theory) .
    These interactions influence solubility and catalytic activity in protic solvents.

Methodological Considerations

Q. Q7. How can researchers resolve contradictions in reported catalytic efficiencies of 2,4-(Diphenyl)phenylboronic acid across studies?

Answer:

  • Control experiments : Test for trace metal impurities (e.g., Pd) that may inadvertently catalyze side reactions.
  • Reaction profiling : Use in situ IR or NMR to monitor intermediate formation and identify rate-limiting steps.
  • Solvent effects : Compare polar aprotic (e.g., DMF) vs. nonpolar (e.g., toluene) solvents, as dielectric constants significantly impact boronate ester stability .

Q. Q8. What computational tools are recommended for predicting the electronic properties of 2,4-(Diphenyl)phenylboronic acid derivatives?

Answer:

  • DFT with B3LYP/6-311+G(d,p) basis set : Accurately predicts frontier molecular orbitals (HOMO/LUMO) and Fukui indices for electrophilicity analysis .
  • Molecular docking (AutoDock Vina) : Models interactions with biological targets (e.g., enzymes) by simulating binding affinities and poses .
  • Car-Parrinello MD : Simulates dynamical processes (e.g., proton transfer) in aqueous environments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.